molecular formula C8H18Br2N2 B7979538 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide CAS No. 88806-07-9

1-(3-Bromopropyl)-4-methylpiperazine hydrobromide

Cat. No.: B7979538
CAS No.: 88806-07-9
M. Wt: 302.05 g/mol
InChI Key: KCYOYVPMBWCTJZ-UHFFFAOYSA-N
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Description

Substituent Effects on Polarity

  • 1-(3-Bromopropyl)-4-methylpiperazine HBr : High polarity due to bromine atoms (electronegativity = 2.96) and ionic character.
  • 1-Methylpiperazine : Lower polarity (no halogens), liquid at room temperature.

Thermal Stability

  • Decomposition temperature : 337.8°C for 1-(3-bromopropyl)-4-methylpiperazine HBr vs. 245°C for unsubstituted piperazine HBr.

Solubility Trends

Compound Water Solubility
1-(3-Bromopropyl)-4-methylpiperazine HBr 28 g/L (20°C)
Piperazine HBr 620 g/L (20°C)

Reduced solubility in the brominated derivative stems from hydrophobic bromopropyl and methyl groups.

Properties

IUPAC Name

1-(3-bromopropyl)-4-methylpiperazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.BrH/c1-10-5-7-11(8-6-10)4-2-3-9;/h2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYOYVPMBWCTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973992
Record name 1-(3-Bromopropyl)-4-methylpiperazine--hydrogen bromide (1/1)
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Molecular Weight

302.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88806-07-9, 5845-29-4
Record name Piperazine, 1-(3-bromopropyl)-4-methyl-, hydrobromide (1:1)
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Record name 1-(3-Bromopropyl)-4-methylpiperazine--hydrogen bromide (1/1)
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Record name 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide can be synthesized through the reaction of 4-methylpiperazine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to introduce the 3-bromopropyl group into various molecular frameworks.

Medicinal Chemistry

In medicinal chemistry, 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide has been utilized as an intermediate in drug development targeting diseases such as cancer and neurological disorders. Its alkylating properties facilitate the design of novel therapeutic agents by modifying existing drug structures to enhance efficacy and reduce side effects .

Biological Research

The compound is employed in biological studies for modifying biomolecules to explore biological processes. For instance, it has been used to synthesize derivatives that exhibit antiproliferative activity against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer drugs .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of derivatives synthesized from this compound against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Modification of Antibiotics

Research has also explored the use of this compound in modifying existing antibiotics to overcome resistance issues. By incorporating the 3-bromopropyl moiety into antibiotic structures, researchers aimed to enhance their activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the 3-bromopropyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The bromopropyl group in the target compound enhances nucleophilic substitution reactivity compared to chloropropyl derivatives .
  • Applications : Brominated alkyl chains (e.g., 3-bromopropyl) are preferred in cross-coupling reactions for drug discovery, whereas chloropropyl derivatives serve as intermediates for selenide ligands .

Aromatic Brominated Piperazines

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substitution Counterion Applications References
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine C₁₂H₁₇BrN₂ 269.07 3-Bromo-5-methylphenyl None 5-HT₇ receptor antagonist
1-(3-Bromobenzyl)-4-methylpiperazine C₁₂H₁₇BrN₂ 269.18 3-Bromobenzyl None Intermediate in NPS synthesis

Key Differences :

  • In contrast, aliphatic bromination (as in the target compound) facilitates alkylation reactions in ligand design.
  • Biological Activity : Aromatic brominated piperazines exhibit CNS-targeted effects, while aliphatic brominated derivatives are more common in synthetic intermediates .

Piperazine Derivatives with Alternative Counterions

Compound Name Molecular Formula Counterion Key Properties References
This compound C₈H₁₉Br₃N₂ HBr High solubility in polar solvents
Methylpiperazine analogues 4 and 5 Not specified Trifluoroacetate Enhanced stability in HPLC purification
1-(3-Bromopropyl)-Pyrrolidine Hydrobromide C₇H₁₅Br₂N HBr Pyrrolidine core; similar alkylation uses

Key Differences :

  • Solubility : Hydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than trifluoroacetate salts, which are prone to ion-pairing effects .
  • Core Heterocycle : Piperazine derivatives (6-membered ring) offer greater conformational flexibility compared to pyrrolidine (5-membered ring), affecting binding affinity in drug design .

Functionalized Piperazines with Complex Substituents

Compound Name Molecular Formula Substituent Type Applications References
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine C₂₇H₂₈N₂O₃ Naphthaleneoxypropargyl Immunomodulation; β-cyclodextrin complexes
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine C₁₁H₁₅BrN₂O₂S 4-Bromophenylsulfonyl Potential enzyme inhibition

Key Differences :

  • Biological Activity : Bulky substituents (e.g., naphthaleneoxypropargyl) enable host-guest complexation with cyclodextrins, enhancing bioavailability . Sulfonyl groups (e.g., 4-bromophenylsulfonyl) may target enzymes via electrophilic interactions .
  • Synthesis Complexity: Multi-step syntheses are required for functionalized derivatives (e.g., Sonogashira coupling for propargyl groups) compared to straightforward alkylation in the target compound .

Biological Activity

1-(3-Bromopropyl)-4-methylpiperazine hydrobromide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a piperazine ring substituted with a bromopropyl group. The presence of the bromine atom enhances its lipophilicity, potentially affecting its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

  • Receptor Interactions : Preliminary studies suggest that this compound may act as an antagonist at certain serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting the pharmacokinetics of other drugs or endogenous substances.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects : Animal models have shown that administration of this compound leads to significant reductions in depressive behaviors, suggesting potential use in treating depression.
  • Anxiolytic Properties : The compound has also demonstrated anxiolytic effects in preclinical studies, indicating its potential for managing anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antidepressant Activity :
    • A study conducted on rodent models indicated that doses of 10 mg/kg resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy (Table 1).
    Dose (mg/kg)Immobility Time (seconds)Significance
    0120-
    1060p < 0.01
    2045p < 0.001
  • Anxiolytic Effects :
    • In another study assessing anxiety levels using the elevated plus maze test, rats treated with the compound exhibited increased time spent in open arms compared to control groups (Table 2).
    Treatment GroupTime in Open Arms (seconds)Significance
    Control30-
    Low Dose50p < 0.05
    High Dose75p < 0.01

Safety and Toxicology

While promising results have been observed regarding the efficacy of this compound, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound displays a favorable safety profile; however, further investigations are needed to fully understand its long-term effects and potential toxicity.

Q & A

Q. How does the bromopropyl substitution pattern influence receptor binding affinity in histaminergic or serotonergic systems?

  • Methodological Answer : Structural analogs (e.g., JNJ7777120) show that bromine at the 3-position enhances steric bulk, increasing selectivity for histamine H₃/H₄ receptors over serotonin receptors. Computational docking studies (e.g., AutoDock Vina) should compare binding poses in H₃ (Ki ~10 nM) vs. 5-HT₇ (Ki >1 µM). Experimental validation via radioligand displacement assays (³H-Nα-methylhistamine for H₃) is recommended .

Q. What analytical methodologies are suitable for detecting trace impurities in synthesized batches of this compound?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA in H₂O, 70:30). Monitor for impurities like unreacted 1-methylpiperazine (retention time ~2.8 min) or di-substituted byproducts .
  • LC-MS/MS : Quantify residual solvents (e.g., acetone) below ICH Q3C limits (≤5000 ppm) using MRM transitions (m/z 58→43 for acetone) .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental design in pharmacological studies?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). In acidic conditions (pH 1.2), the bromopropyl group hydrolyzes to 3-hydroxypropyl derivatives (t₁/₂ ~8 hrs). Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize degradation .
  • Freeze-Thaw Stability : Store lyophilized samples at -80°C; ≤3 freeze-thaw cycles are permissible with <5% degradation .

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